![molecular formula C25H22O5 B2423327 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one CAS No. 844822-26-0](/img/no-structure.png)

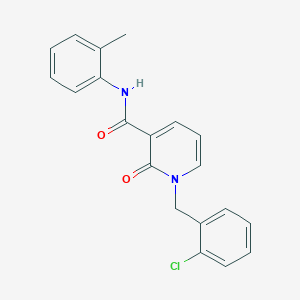

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one, also known as EPM-102, is a synthetic compound that belongs to the class of flavonoids. EPM-102 has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Characterization

Research has developed various synthetic routes and characterizations for compounds structurally related to 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one. For instance, studies have shown efficient synthetic protocols for chromen-4-ones and their derivatives, highlighting the versatility of these compounds in organic synthesis. The synthesis of novel polystyrene-supported catalysts for the Michael addition, critical in the synthesis of Warfarin analogues, showcases the potential of chromen-4-one derivatives in medicinal chemistry and catalysis (Alonzi et al., 2014).

Phototransformation and Photophysical Properties

Phototransformation studies on chromen-4-ones have revealed unique photophysical behaviors, such as regioselective photocyclisation and dealkoxylation processes. This research opens new avenues for the development of photofunctional materials based on chromen-4-one structures (Khanna et al., 2015).

Antimicrobial Activity

The antimicrobial properties of chromen-4-one derivatives have been extensively studied, indicating their potential as antibacterial and antifungal agents. Microwave-assisted synthesis of novel chromen-4-ones has shown promising antimicrobial activity, highlighting the therapeutic potential of these compounds (Ashok et al., 2016).

Electrochromic and Photovoltaic Properties

Studies on chromen-2-one-based organic dyes for dye-sensitized solar cells have demonstrated their utility in enhancing solar energy conversion efficiency. These findings suggest the role of chromen-4-one derivatives in developing sustainable energy solutions (Gad et al., 2020).

Molecular Docking and Structural Analyses

Molecular docking and structural analyses of chromen-4-one derivatives have provided insights into their potential biological targets and mechanisms of action. These studies are crucial for drug development and understanding the molecular basis of their biological activities (Sert et al., 2018).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one involves the condensation of 2-ethylphenol with 2-bromoethanol to form 2-ethoxyphenol. This is followed by the synthesis of 7-(2-methylphenyl)methoxy-4-chromenone through the reaction of 7-hydroxy-4-chromenone with 2-methylphenylmagnesium bromide. Finally, the two compounds are coupled together through an etherification reaction to form the target compound.", "Starting Materials": [ "2-ethylphenol", "2-bromoethanol", "7-hydroxy-4-chromenone", "2-methylphenylmagnesium bromide" ], "Reaction": [ "2-ethylphenol + 2-bromoethanol -> 2-ethoxyphenol", "7-hydroxy-4-chromenone + 2-methylphenylmagnesium bromide -> 7-(2-methylphenyl)methoxy-4-chromenone", "2-ethoxyphenol + 7-(2-methylphenyl)methoxy-4-chromenone -> 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one" ] } | |

CAS RN |

844822-26-0 |

Molecular Formula |

C25H22O5 |

Molecular Weight |

402.446 |

IUPAC Name |

3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one |

InChI |

InChI=1S/C25H22O5/c1-3-27-21-10-6-7-11-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-9-5-4-8-17(18)2/h4-14,16H,3,15H2,1-2H3 |

InChI Key |

AQNAXMVAUPALCD-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

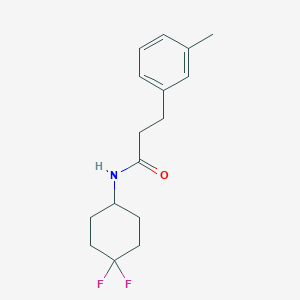

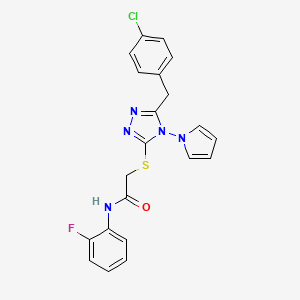

![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423245.png)

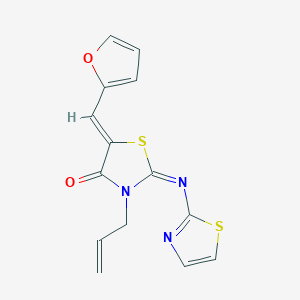

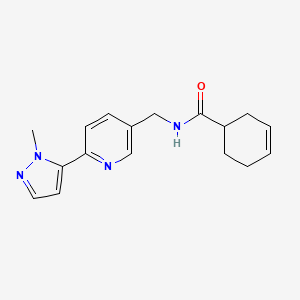

![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2423255.png)

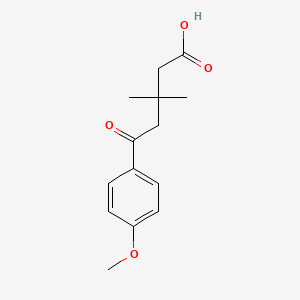

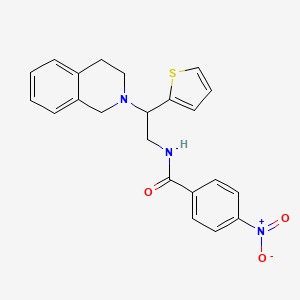

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2423257.png)

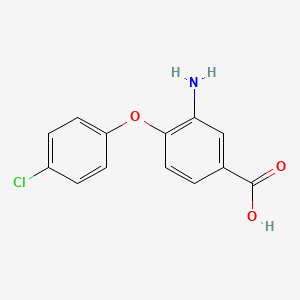

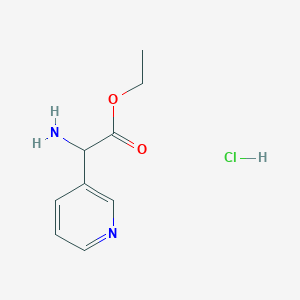

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2423259.png)